molecular formula C11H20N2 B13956749 2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine

2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine

Cat. No.: B13956749
M. Wt: 180.29 g/mol
InChI Key: OQWKRBYNMOUJPE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-azaspiro[44]nonan-7-amine is a compound that features a unique spirocyclic structure, which consists of a cyclopropyl group and an azaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For example, the cyclization of 1-acetyl-1-carboxycyclopropane with hydrazine can yield the desired spirocyclic compound . Another approach involves the use of dimethyloxosulfonium methylide in a Corey–Chaykovsky reaction to form the spirocyclic structure .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The cyclopropyl group and the azaspiro nonane ring system provide multiple reactive sites for these transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its unique spirocyclic structure makes it a valuable scaffold for designing molecules with specific biological activities .

In biology, this compound is used as a probe to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical research .

In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for complex organic molecules. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and the azaspiro nonane ring system provide a unique binding mode that can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine include other spirocyclic amines, such as 2-isopropyl-2-azaspiro[4.4]nonan-7-amine and 2-azaspiro[3.4]octane . These compounds share the spirocyclic structure but differ in the substituents attached to the ring system.

Uniqueness: What sets this compound apart from similar compounds is its cyclopropyl group, which imparts unique steric and electronic properties. This feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-cyclopropyl-2-azaspiro[4.4]nonan-8-amine

InChI

InChI=1S/C11H20N2/c12-9-3-4-11(7-9)5-6-13(8-11)10-1-2-10/h9-10H,1-8,12H2

InChI Key

OQWKRBYNMOUJPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CCC(C3)N

Origin of Product

United States

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